molecular formula C9H15Cl2N3O2 B2463297 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride CAS No. 2377031-96-2

4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride

Cat. No.: B2463297
CAS No.: 2377031-96-2
M. Wt: 268.14
InChI Key: WWOKGJHLWBWAKH-UHFFFAOYSA-N
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Description

4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C9H13N3O2.2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride typically involves the reaction of piperidine with pyrazole derivatives under controlled conditions. One common method involves the use of β-keto esters, which are treated with N,N-dimethylformamide dimethyl acetal to form β-enamine diketones. These intermediates are then reacted with various N-mono-substituted hydrazines to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Piperidin-4-yl)-1H-pyrazole-5-carboxylic acid
  • 4-(Piperidin-3-yl)-1H-pyrazole-5-carboxylic acid

Uniqueness

4-Piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-piperidin-4-yl-1H-pyrazole-5-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.2ClH/c13-9(14)8-7(5-11-12-8)6-1-3-10-4-2-6;;/h5-6,10H,1-4H2,(H,11,12)(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOKGJHLWBWAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C(NN=C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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